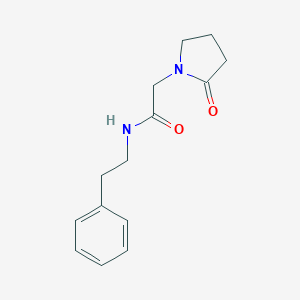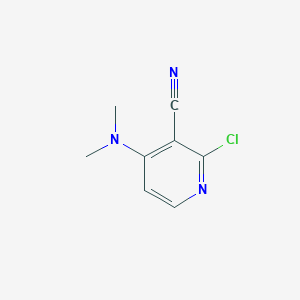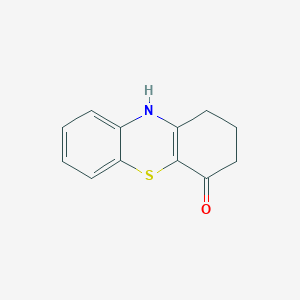
N-(3,5-dichlorophenyl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-3-phenylacrylamide, also known as DCPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCPA belongs to the class of acrylamide derivatives, which have been shown to possess a wide range of biological activities. In
Applications De Recherche Scientifique
N-(3,5-dichlorophenyl)-3-phenylacrylamide has been studied for its potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and agricultural chemistry. In medicinal chemistry, N-(3,5-dichlorophenyl)-3-phenylacrylamide has been shown to possess anti-inflammatory, anti-tumor, and anti-cancer activities. In drug discovery, N-(3,5-dichlorophenyl)-3-phenylacrylamide has been used as a lead compound for the development of new drugs with improved efficacy and safety profiles. In agricultural chemistry, N-(3,5-dichlorophenyl)-3-phenylacrylamide has been used as a herbicide for the control of weeds in various crops.
Mécanisme D'action
N-(3,5-dichlorophenyl)-3-phenylacrylamide exerts its biological activities through the inhibition of various enzymes and proteins involved in key cellular processes. For example, N-(3,5-dichlorophenyl)-3-phenylacrylamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(3,5-dichlorophenyl)-3-phenylacrylamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(3,5-dichlorophenyl)-3-phenylacrylamide has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have shown that N-(3,5-dichlorophenyl)-3-phenylacrylamide can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of inflammatory mediators. In vivo studies have shown that N-(3,5-dichlorophenyl)-3-phenylacrylamide can reduce tumor growth and metastasis, and improve the survival of animals with cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,5-dichlorophenyl)-3-phenylacrylamide has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, N-(3,5-dichlorophenyl)-3-phenylacrylamide also has some limitations, including its poor solubility in water and its instability in acidic conditions.
Orientations Futures
There are several future directions for research on N-(3,5-dichlorophenyl)-3-phenylacrylamide. One area of research is the development of new N-(3,5-dichlorophenyl)-3-phenylacrylamide analogs with improved efficacy and safety profiles. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of N-(3,5-dichlorophenyl)-3-phenylacrylamide. Furthermore, the potential applications of N-(3,5-dichlorophenyl)-3-phenylacrylamide in other scientific research fields, such as neuroscience and immunology, should be explored. Finally, the development of novel delivery systems for N-(3,5-dichlorophenyl)-3-phenylacrylamide, such as nanoparticles and liposomes, could enhance its therapeutic potential.
In conclusion, N-(3,5-dichlorophenyl)-3-phenylacrylamide is a promising compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of N-(3,5-dichlorophenyl)-3-phenylacrylamide and its analogs for the development of new drugs and agricultural chemicals, and for the advancement of scientific knowledge.
Méthodes De Synthèse
N-(3,5-dichlorophenyl)-3-phenylacrylamide can be synthesized using various methods, including the reaction of 3,5-dichlorobenzoyl chloride with phenylacrylamide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to N-(3,5-dichlorophenyl)-3-phenylacrylamide by further reaction with the base. Other methods include the use of palladium-catalyzed coupling reactions and the use of microwave-assisted synthesis.
Propriétés
Numéro CAS |
314282-20-7 |
|---|---|
Nom du produit |
N-(3,5-dichlorophenyl)-3-phenylacrylamide |
Formule moléculaire |
C15H11Cl2NO |
Poids moléculaire |
292.2 g/mol |
Nom IUPAC |
(E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H11Cl2NO/c16-12-8-13(17)10-14(9-12)18-15(19)7-6-11-4-2-1-3-5-11/h1-10H,(H,18,19)/b7-6+ |
Clé InChI |
ATMDLMMFXOYJEA-VOTSOKGWSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C(=O)NC2=CC(=CC(=C2)Cl)Cl |
SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Chlorophenyl)methyl]-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizine-10-carbonitrile](/img/structure/B186890.png)
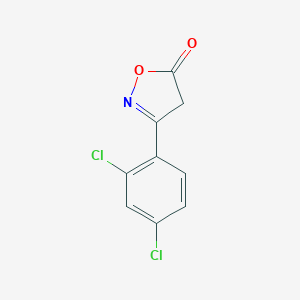
![1H-Indol-6-ol, 7-[(dimethylamino)methyl]-2-methyl-3-nitro-1-phenyl-](/img/structure/B186894.png)
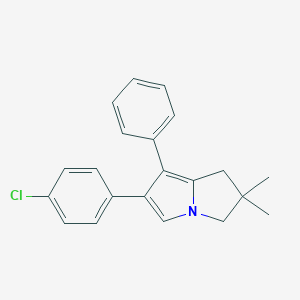
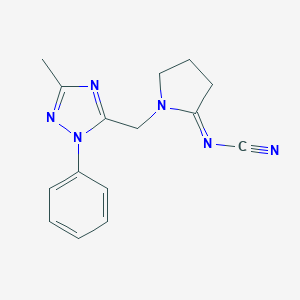

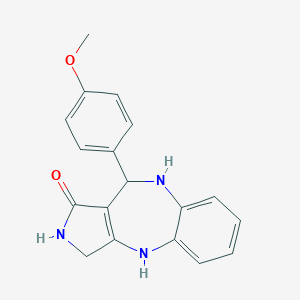
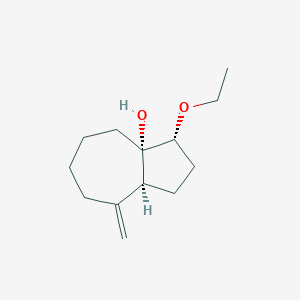
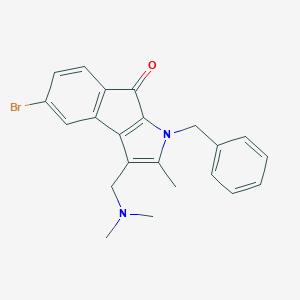
![N'-[4-[4-(dimethylaminomethylideneamino)phenyl]sulfonylphenyl]-N,N-dimethylmethanimidamide](/img/structure/B186908.png)
![Naphtho[2,3-h]quinoline-7,12-dione](/img/structure/B186909.png)
